molecular formula C14H15FN2O B2953626 8-(3-Fluoropyridine-4-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2320573-75-7

8-(3-Fluoropyridine-4-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2953626
CAS No.: 2320573-75-7
M. Wt: 246.285
InChI Key: PXCXDRMVLPIVBF-UHFFFAOYSA-N
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Description

8-(3-Fluoropyridine-4-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a complex organic compound that features a bicyclic structure with a fluorinated pyridine moiety. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluoropyridine-4-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluoropyridine-4-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring .

Mechanism of Action

The mechanism of action of 8-(3-Fluoropyridine-4-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity, while the bicyclic structure may facilitate the compound’s stability and bioavailability . The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Fluoropyridine-4-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane stands out due to its specific combination of a fluorinated pyridine ring and a bicyclic structure. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c1-9-6-10-2-3-11(7-9)17(10)14(18)12-4-5-16-8-13(12)15/h4-5,8,10-11H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCXDRMVLPIVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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